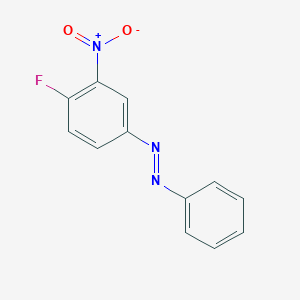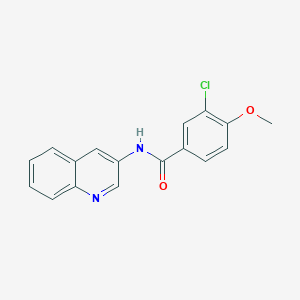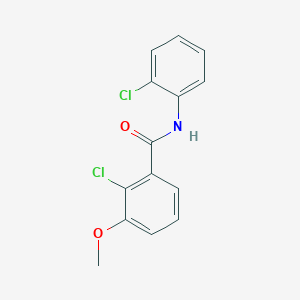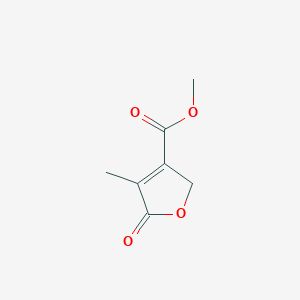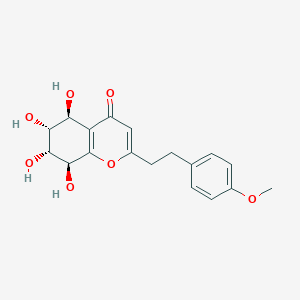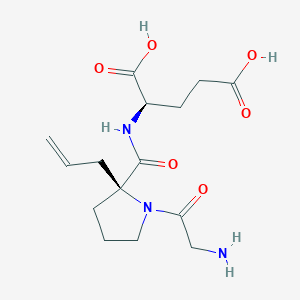
((S)-2-Allyl-1-glycylpyrrolidine-2-carbonyl)-D-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a small molecule with the chemical formula C10H14N2O2 and a molar mass of 194.23 g/mol . NNZ2591 is being developed by Neuren Pharmaceuticals for the treatment of various neurodevelopmental disorders, including Angelman syndrome, Phelan-McDermid syndrome, Pitt Hopkins syndrome, and Prader-Willi syndrome .
Métodos De Preparación
NNZ2591 is synthesized through a series of chemical reactions involving the formation of a cyclic structure. The synthetic route typically involves the cyclization of glycine and proline derivatives under specific reaction conditions. The process includes the use of reagents such as protecting groups, coupling agents, and catalysts to facilitate the formation of the desired cyclic structure . Industrial production methods for NNZ2591 are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
NNZ2591 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NNZ2591 can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
NNZ2591 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying cyclic peptides and their properties . In biology, NNZ2591 is investigated for its potential neuroprotective and memory-enhancing effects . In medicine, it is being developed as a therapeutic agent for neurodevelopmental disorders, with ongoing clinical trials to evaluate its safety and efficacy . In industry, NNZ2591 may have applications in the development of new drugs and therapeutic agents for various conditions.
Mecanismo De Acción
The mechanism of action of NNZ2591 involves its interaction with insulin-like growth factor 1 (IGF-1) pathways. IGF-1 is a hormone that plays a crucial role in brain development and response to pathologies . NNZ2591, as a synthetic analog of cyclic glycine-proline, regulates the bioavailability of IGF-1 and facilitates brain development and normal functioning by modulating responses to disease, stress, and injury through various signaling pathways . The compound’s therapeutic benefits are likely due to its diverse effects on multiple molecular targets rather than a single specific target.
Comparación Con Compuestos Similares
NNZ2591 is similar to other cyclic peptides and synthetic analogs of IGF-1 derivatives. One such compound is trofinetide, an analog of glycine-proline-glutamate, which is being developed for the treatment of traumatic brain injury, Rett syndrome, and Fragile X syndrome . While both NNZ2591 and trofinetide share similar mechanisms of action, NNZ2591 is unique in its specific application to neurodevelopmental disorders such as Angelman syndrome and Phelan-McDermid syndrome . Other similar compounds include various cyclic peptides that are studied for their potential therapeutic effects in neurological conditions.
Propiedades
Fórmula molecular |
C15H23N3O6 |
|---|---|
Peso molecular |
341.36 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-1-(2-aminoacetyl)-2-prop-2-enylpyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H23N3O6/c1-2-6-15(7-3-8-18(15)11(19)9-16)14(24)17-10(13(22)23)4-5-12(20)21/h2,10H,1,3-9,16H2,(H,17,24)(H,20,21)(H,22,23)/t10-,15-/m1/s1 |
Clave InChI |
QHHKDKVXLTYGAB-MEBBXXQBSA-N |
SMILES isomérico |
C=CC[C@@]1(CCCN1C(=O)CN)C(=O)N[C@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C=CCC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


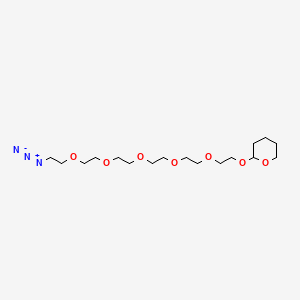
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2R)-N-[(1R)-1-cyclohexyl-2-(3-morpholin-4-ylpropanoylamino)ethyl]-2-(propanoylamino)-3-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B11937965.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![1-[1-(Trimethylsilyl)propadienyl]cyclohexan-1-ol](/img/structure/B11937973.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)
